molecular formula C8H16N2O3 B6303785 N,N'-Diacetylpiperazine monohydrate, 97% CAS No. 2301849-25-0

N,N'-Diacetylpiperazine monohydrate, 97%

Cat. No. B6303785
CAS RN: 2301849-25-0
M. Wt: 188.22 g/mol
InChI Key: UGVHLQQTOACLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Diacetylpiperazine monohydrate (DAPZ) is an organic compound consisting of two acetyl groups attached to a piperazine ring. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. DAPZ is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a popular reagent for the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, DAPZ has been studied for its potential use as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor.

Scientific Research Applications

N,N'-Diacetylpiperazine monohydrate, 97% has been studied for its potential use in various scientific research applications. For example, it has been studied as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor. N,N'-Diacetylpiperazine monohydrate, 97% has also been used in drug development, as it can be used to modify the properties of drugs, such as solubility and bioavailability. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic molecules.

Mechanism of Action

The exact mechanism of action of N,N'-Diacetylpiperazine monohydrate, 97% is not fully understood. However, it is believed that the acetyl groups of N,N'-Diacetylpiperazine monohydrate, 97% interact with the active sites of enzymes and other proteins, thus inhibiting their activity. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% may interact with cell membranes, altering their permeability and allowing drugs to enter the cell more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-Diacetylpiperazine monohydrate, 97% are not fully understood. However, it has been shown to inhibit the activity of enzymes and other proteins, as well as alter cell membrane permeability. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% has been studied for its potential use as an anti-cancer drug.

Advantages and Limitations for Lab Experiments

N,N'-Diacetylpiperazine monohydrate, 97% has several advantages for use in laboratory experiments. It is a versatile reagent that is easy to synthesize and can be used to modify the properties of drugs. Additionally, it is relatively inexpensive and has a wide range of applications. However, there are some limitations to the use of N,N'-Diacetylpiperazine monohydrate, 97% in laboratory experiments. For example, it is not very stable, and can decompose at high temperatures. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions of N,N'-Diacetylpiperazine monohydrate, 97% are numerous. For example, it could be further studied for its potential use as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor. Additionally, it could be used to modify the properties of drugs, such as solubility and bioavailability. Furthermore, it could be used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic molecules. Finally, it could be studied for its potential use as an anti-cancer drug.

Synthesis Methods

N,N'-Diacetylpiperazine monohydrate, 97% is typically synthesized through the reaction of piperazine and acetic anhydride in the presence of a base such as sodium hydroxide. The reaction produces a diacetylated piperazine, which is then heated to form the monohydrate form of N,N'-Diacetylpiperazine monohydrate, 97%. The reaction can be represented as follows:
Piperazine + Acetic Anhydride + Sodium Hydroxide → N,N'-Diacetylpiperazine Monohydrate

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)ethanone;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.H2O/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-6H2,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVHLQQTOACLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diacetylpiperazine monohydrate

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